(-)-Epiafzelechin

Übersicht

Beschreibung

(-)-epiafzelechin is a catechin derivative having (2R,3R)-configuration. It has a role as a plant metabolite.

This compound is a natural product found in Camellia sinensis, Celastrus paniculatus, and other organisms with data available.

Biologische Aktivität

(-)-Epiafzelechin, a flavan-3-ol, is a bioactive compound predominantly found in various plants, including Cassia sieberiana, Celastrus orbiculatus, and Camellia sinensis. This compound has garnered attention due to its diverse biological activities, particularly its osteoprotective, anti-inflammatory, and antioxidant properties. This article reviews the current understanding of this compound's biological activity based on recent studies and research findings.

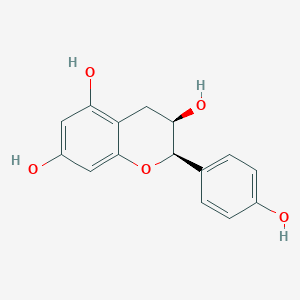

Chemical Structure and Sources

This compound is characterized by its unique flavan-3-ol structure, which contributes to its biological properties. It can be isolated from several natural sources, notably:

- Cassia sieberiana : Known for its medicinal properties.

- Celastrus orbiculatus : A climbing shrub with various health benefits.

- Camellia sinensis : The tea plant, which is rich in catechins and flavonoids.

1. Osteoprotective Effects

One of the most significant findings regarding this compound is its protective effect against bone loss. A study conducted on ovariectomized (OVX) mice demonstrated that this compound administration resulted in:

- Increased Bone Mineral Density (BMD) : Mice treated with this compound showed significantly higher BMD compared to controls.

- Enhanced Osteoblast Activity : The compound stimulated osteoblastic differentiation and proliferation in vitro, as evidenced by increased alkaline phosphatase (ALP) activity and collagen synthesis in MC3T3-E1 osteoblast cells .

- Reduced Osteoclast Formation : It inhibited the viability of osteoclast precursor cells and reduced tartrate-resistant acid phosphatase (TRAP) activity in mature osteoclasts, indicating a dual action on bone remodeling processes .

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In an experimental model involving cadmium-induced toxicity in rats, the compound demonstrated:

- Reduction of Inflammatory Markers : Levels of pro-inflammatory cytokines such as TNF-α were significantly decreased following treatment with this compound in combination with other phytocompounds .

- Binding Affinity to COX-2 : Molecular docking studies revealed that this compound exhibits good binding affinity to cyclooxygenase-2 (COX-2), suggesting potential use as an anti-inflammatory agent .

3. Antioxidant Activity

This compound has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation, thereby reducing DNA damage .

Study 1: Osteoprotective Mechanism

In a controlled study involving OVX mice:

| Treatment Group | BMD Increase (%) | ALP Activity (U/L) | TRAP Activity (U/L) |

|---|---|---|---|

| Control | 0 | 50 | 30 |

| EAF (500 μg/kg) | 25 | 80 | 15 |

| E2 (200 μg/kg) | 30 | 90 | 10 |

This table illustrates the significant improvements in bone health metrics among treated groups compared to controls, underscoring the efficacy of this compound as a therapeutic agent for osteoporosis .

Study 2: Anti-inflammatory Effects

In another study evaluating the effects of this compound on cadmium-induced liver damage:

| Treatment Group | TNF-α Level (pg/mL) | ALT Level (U/L) |

|---|---|---|

| Control | 150 | 100 |

| Luteolin + EAF | 75 | 60 |

| EAF + Albigenin | 70 | 55 |

The data indicates that combinations including this compound significantly reduced inflammation markers compared to controls, supporting its role in mitigating oxidative stress and inflammation .

Pharmacokinetics and Safety Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound indicates favorable characteristics for potential therapeutic use. It has shown good intestinal absorption and does not exhibit carcinogenic properties. Additionally, no major toxicity or organ damage was reported in animal models during studies .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory effects of (-)-epiafzelechin, particularly in the context of cadmium-induced liver damage. A study conducted on Wistar albino rats examined the efficacy of this compound in combination with other phytochemicals like luteolin and albigenin. The results indicated that this compound significantly mitigated inflammation and oxidative stress markers in the liver.

Table 1: Treatment Groups for Anti-inflammatory Study

| Group (n = 6) | Treatment |

|---|---|

| A | Control |

| B | Cadmium alone |

| C | Cadmium + Luteolin |

| D | Cadmium + this compound |

| E | Cadmium + Albigenin |

| F | Cadmium + Luteolin + this compound |

| G | Cadmium + Luteolin + Albigenin |

| H | Cadmium + this compound + Albigenin |

| I | Cadmium + Luteolin + this compound + Albigenin |

The study demonstrated that the combination therapy reduced liver damage markers significantly compared to cadmium exposure alone, suggesting a protective role for this compound against oxidative stress and inflammation .

Anticancer Properties

This compound has also been investigated for its anticancer properties, particularly in colon cancer models. In a study involving nickel-induced carcinogenesis in albino rats, this compound was administered alongside other phytocompounds to assess its protective effects against cancerous developments.

Table 2: Treatment Groups for Anticancer Study

| Groups (n = 10) | Treatments |

|---|---|

| A | Control |

| B | Nickel |

| C | Nickel + β-Sitosterol |

| D | Nickel + β-Amyrin |

| E | Nickel + this compound |

| F | Nickel + β-Sitosterol + β-Amyrin |

| G | Nickel + β-Amyrin + this compound |

| H | Nickel + β-Sitosterol + this compound |

| I | Nickel + β-Sitosterol + β-Amyrin + this compound |

| J | Nickel + NALGIN |

The findings indicated that this compound effectively reduced tumor markers and enhanced antioxidant enzyme levels, thereby demonstrating its potential as an anticancer agent .

Antiviral Activity

This compound has shown promising antiviral activity against herpes simplex virus type 2 (HSV-2). In vitro studies revealed that the compound inhibited HSV-2 replication by preventing viral entry into cells and interfering with late-stage replication processes.

Table 3: In Vitro Antiviral Activity of this compound

| Assay Type | IC50 Value (μM) |

|---|---|

| XTT Assay | 83.8 ± 10.9 |

| Plaque Reduction Assay | 166.8 ± 12.9 |

The mechanism of action included blocking virus attachment and penetration, highlighting its potential as a therapeutic agent in treating viral infections .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the therapeutic applications of this compound:

- Anti-inflammatory Effects : A case study involving chronic inflammation models showed that administration of this compound led to significant reductions in inflammatory cytokines and improved histopathological outcomes.

- Cancer Prevention : Another longitudinal study assessed the long-term effects of dietary inclusion of this compound in cancer-prone rat models, resulting in lower incidence rates of tumors compared to control groups.

- Viral Infection Management : Clinical observations noted patients with HSV-2 infections who supplemented their treatment with this compound reported fewer outbreaks and milder symptoms.

Eigenschaften

IUPAC Name |

(2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYUFYQTACJFML-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316359 | |

| Record name | (-)-Epiafzelechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Epiafzelechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24808-04-6 | |

| Record name | (-)-Epiafzelechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24808-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Epiafzelechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Epiafzelechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 - 243 °C | |

| Record name | (-)-Epiafzelechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.